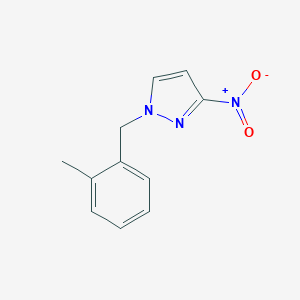

1-(2-methylbenzyl)-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

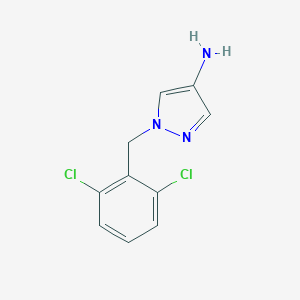

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have a 2-methylbenzyl group attached to one of the nitrogen atoms and a nitro group attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, or it could participate in nucleophilic aromatic substitution reactions. The benzyl group could also undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the nitro group is often associated with reactivity and the potential for explosive decomposition .Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Applications

The compound 1-(2-methylbenzyl)-3-nitro-1H-pyrazole, closely related to derivatives studied for their significant biological activities, demonstrates promise in antimicrobial and anti-inflammatory applications. Research involving derivatives of pyrazole, particularly those with nitro substituents and methylbenzyl groups, has shown notable antibacterial and antifungal activities. Such compounds, through meticulous synthesis and evaluation, have been compared with standard drugs like clotrimazole and sulfamethoxazole, revealing their potential as effective antimicrobial agents (Bassyouni et al., 2012). Moreover, certain derivatives exhibit high anti-inflammatory and antinociceptive activities, suggesting their application in pain and inflammation management. This efficacy is compared with established medications such as indomethacin and morphine, highlighting their potential therapeutic benefits.

Hydrogen Bonding and Molecular Structure

Explorations into the molecular structure of pyrazole derivatives, including those similar to 1-(2-methylbenzyl)-3-nitro-1H-pyrazole, reveal intriguing insights into hydrogen bonding and its impact on molecular architecture. Studies have documented the formation of hydrogen-bonded chains and sheets within structures of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate derivatives, showcasing the role of hydrogen bonding in determining molecular conformation and stability (Portilla et al., 2007). These structural insights are crucial for understanding the interaction mechanisms and potential reactivity of such compounds, laying the groundwork for their application in material science and pharmaceuticals.

Molecular Modeling and Drug Discovery

The application of molecular modeling techniques to pyrazole derivatives opens new avenues in drug discovery and pharmaceutical sciences. By utilizing computational chemistry methods like semiempirical MNDO (Modified Neglect of Differential Overlap), researchers can predict the stability, reactivity, and biological activity of compounds akin to 1-(2-methylbenzyl)-3-nitro-1H-pyrazole. Such studies have identified compounds with the lowest values of total energy and heat of formation, indicating their higher stability and potential for further development as pharmaceutical agents (Bassyouni et al., 2012).

Orientations Futures

Pyrazole derivatives are an active area of research in medicinal chemistry, and new compounds are constantly being synthesized and tested for biological activity . This compound, with its nitro and benzyl groups, could potentially have interesting biological properties and could be a subject of future research.

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-9-4-2-3-5-10(9)8-13-7-6-11(12-13)14(15)16/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWQUSGCOLRREK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246056 |

Source

|

| Record name | 1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methylbenzyl)-3-nitro-1H-pyrazole | |

CAS RN |

512809-17-5 |

Source

|

| Record name | 1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)